1-(4-methoxyphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a thiadiazole ring, and a dihydropyridazine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the dihydropyridazine core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Biology: Its potential biological activity can be explored for applications in drug discovery and development.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where its specific molecular targets are involved.
Industry: The compound’s properties can be leveraged in various industrial applications, such as the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
1-[(1S)-1-(3-fluoro-4-methoxyphenyl)ethyl]-3-(5-propyl-1,3,4-thiadiazol-2-yl)urea: This compound shares a similar thiadiazole ring and methoxyphenyl group but differs in its core structure, which can lead to different biological activities and applications.
Other dihydropyridazine derivatives:
By comparing these compounds, researchers can better understand the unique properties and potential of this compound.
Properties
Molecular Formula |
C17H17N5O3S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H17N5O3S/c1-3-4-14-19-20-17(26-14)18-16(24)15-13(23)9-10-22(21-15)11-5-7-12(25-2)8-6-11/h5-10H,3-4H2,1-2H3,(H,18,20,24) |
InChI Key |
OZMXKDBRRQMJIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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